molecular formula C6H14N2O B1493655 trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol CAS No. 2161834-80-4

trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol

Cat. No. B1493655
CAS RN: 2161834-80-4
M. Wt: 130.19 g/mol
InChI Key: YHOQXHWCHNKYON-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol (T2AACB) is a chiral secondary amine that is widely used in organic synthesis due to its unique properties. It is an intermediate in the synthesis of a variety of compounds, including drugs, natural products, and other organic compounds. T2AACB is also used as a chiral ligand in asymmetric catalysis, as well as a catalyst in the synthesis of chiral compounds. Its unique properties make it a valuable tool in the synthesis of a wide range of compounds.

Mechanism of Action

    Target of Action

    Cyclobutanes are distributed widely in a large class of natural products featuring diverse pharmaceutical activities . They are prevalent in various drugs and drug prototypes such as boceprevir and nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .

    Mode of Action

    The [2+2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . This chemical reaction could potentially be involved in the synthesis of “trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol”.

    Biochemical Pathways

    Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, which indicates the importance of cyclobutane in biological evolution .

    Pharmacokinetics

    Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .

    Result of Action

    These structures exhibit diverse biological activities with potential medicinal value .

Advantages and Limitations for Lab Experiments

The advantages of using trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol in laboratory experiments include its high yields, low cost, and ease of synthesis. In addition, it is a chiral compound, which makes it useful for the synthesis of chiral compounds. However, one of the limitations of using trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol is its low solubility in water, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for research involving trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol. These include further research into its mechanism of action, its biochemical and physiological effects, and its use in the synthesis of a variety of compounds. In addition, further research into its use as a chiral ligand in asymmetric catalysis could lead to the development of more efficient and selective catalysts. Finally, further research into its solubility in water could lead to new applications for trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol.

Scientific Research Applications

Trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol has been used in a variety of scientific research applications. It has been used as a chiral ligand in asymmetric catalysis, as well as a catalyst in the synthesis of chiral compounds. In addition, it has been used in the synthesis of a variety of compounds, including drugs, natural products, and other organic compounds. Furthermore, it has been used in the synthesis of polymers, as well as in the synthesis of organometallic compounds.

properties

IUPAC Name

(1R,2R)-2-(2-aminoethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-3-4-8-5-1-2-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQXHWCHNKYON-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol
Reactant of Route 4
trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol
Reactant of Route 5
trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol
Reactant of Route 6
trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.